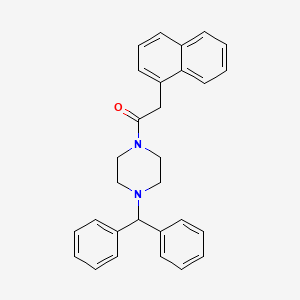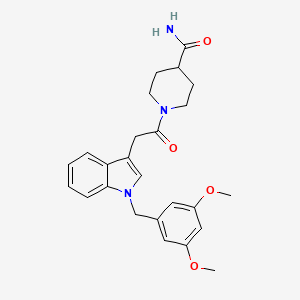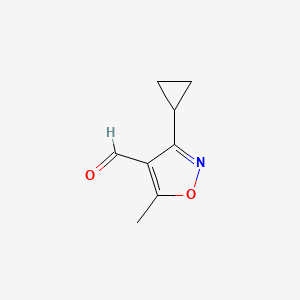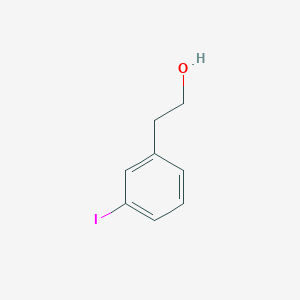![molecular formula C20H22N6O2 B2793652 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919019-25-3](/img/structure/B2793652.png)
8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound characterized by its unique structural features, which combine an imidazo[2,1-f]purine core with a 3,4-dihydroisoquinoline moiety
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The exact downstream effects of this inhibition would depend on the specific role of AKR1C3 in the cell’s metabolic processes.
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound is able to reach its target within the cell effectively.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves a multi-step synthesis process:
Formation of the Imidazo[2,1-f]purine Core: : Starting with a purine derivative, various nitration and reduction steps can be used to form the imidazo[2,1-f]purine nucleus.
Attachment of the 3,4-Dihydroisoquinoline Moiety: : The addition of the 3,4-dihydroisoquinoline component can be achieved through nucleophilic substitution reactions or catalytic hydrogenation, using reagents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Assembly:
Industrial Production Methods
For large-scale industrial production, the process might be streamlined and optimized for yield and efficiency, often using automated flow chemistry systems. These methods ensure consistent quality and minimize reaction time, adhering to Good Manufacturing Practices (GMP).
化学反应分析
Types of Reactions
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is known to undergo various types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction can be achieved using hydrogen gas (H₂) in the presence of catalysts such as palladium (Pd) or platinum (Pt).
Substitution: : Halogenation or alkylation can occur in the presence of appropriate halogenating agents or alkyl halides under basic or acidic conditions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃, H₂O₂.
Reduction Reagents: : H₂ with Pd/C or PtO₂.
Substitution Reagents: : N-bromosuccinimide (NBS), alkyl halides, sodium hydride (NaH).
Major Products
The reactions of this compound often yield derivatives with modified functional groups, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
科学研究应用
Chemistry
In synthetic organic chemistry, it serves as a building block for designing complex molecules due to its versatile reactivity.
Biology and Medicine
In biological and medicinal research, it is explored for its potential as a pharmacologically active agent. It has been investigated for:
Anticancer Properties: : Some studies suggest its ability to inhibit tumor growth by interfering with DNA synthesis.
Antiviral Activity:
Industry
In industrial applications, it is utilized in the development of advanced materials and pharmaceutical intermediates.
相似化合物的比较
Unique Features
Structural Uniqueness: : Unlike other compounds, it features a fusion of imidazo[2,1-f]purine and 3,4-dihydroisoquinoline, offering a distinct pharmacophore.
Similar Compounds
7-Methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Lacks the 3,4-dihydroisoquinoline moiety.
8-(2-Ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Similar but without the complex aromatic component.
This exploration highlights the compound's synthesis, reactions, applications, and unique properties in the landscape of organic chemistry and its interdisciplinary reach.
属性
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-11-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25(13)10-9-24-8-7-14-5-3-4-6-15(14)12-24/h3-6,11H,7-10,12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQZFDCNSFOHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)

![1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2793576.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2793581.png)
![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2793587.png)

